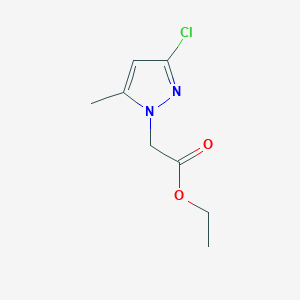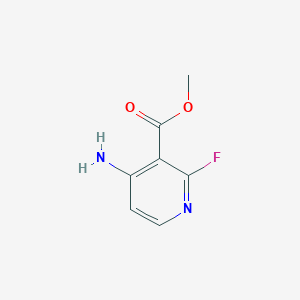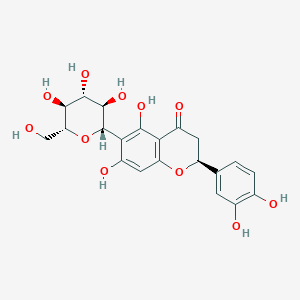
Eriodictyol-6-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriodictyol-6-glucoside is a flavonoid glycoside, specifically a derivative of eriodictyol, which is a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various medicinal plants, citrus fruits, and vegetables. It has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol-6-glucoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to eriodictyol. This reaction is often carried out in aqueous media at mild temperatures to preserve the integrity of the flavonoid structure .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. This method involves optimizing the biosynthetic pathway of naringenin, an upstream intermediate, and subsequently converting it to eriodictyol through the expression of specific genes .
Análisis De Reacciones Químicas
Types of Reactions: Eriodictyol-6-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acylation or alkylation reagents can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
Medicine: Eriodictyol-6-glucoside has shown promise in protecting against oxidative stress and inflammation, making it a potential candidate for developing therapeutic agents for neurodegenerative diseases and other inflammatory conditions.
Industry: It is used in the food and nutraceutical industries for its health-promoting properties
Mecanismo De Acción
The mechanism of action of eriodictyol-6-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the Nrf2/HO-1 pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Neuroprotective Activity: It protects neuronal cells from oxidative stress-induced apoptosis by activating survival pathways.
Comparación Con Compuestos Similares
Eriodictyol-6-glucoside can be compared with other similar flavonoid glycosides, such as:
- Eriodictyol-7-O-glucoside
- Hesperetin 7-O-glucoside
- Eriocitrin
- Neoeriocitrin
- Hesperidin
Uniqueness: this compound is unique due to its specific glycosylation at the 6-position, which may influence its solubility, stability, and biological activity compared to other glycosides .
Propiedades
Fórmula molecular |
C21H22O11 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1 |
Clave InChI |
FNJRUYGFVNGXTL-JVVVWQBKSA-N |
SMILES isomérico |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
SMILES canónico |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
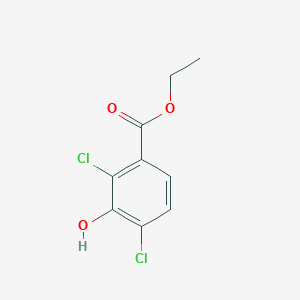
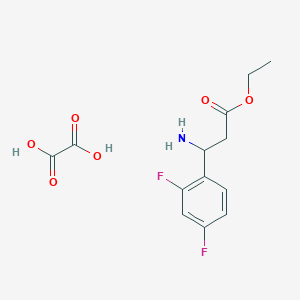
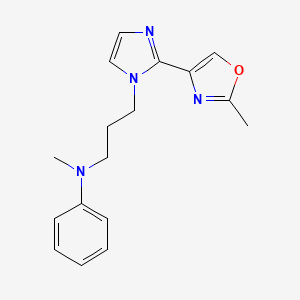
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)

![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
